molecular formula C12H17NO2S B15365418 Cyclohexanesulfonanilide CAS No. 5464-06-2

Cyclohexanesulfonanilide

Cat. No.: B15365418
CAS No.: 5464-06-2
M. Wt: 239.34 g/mol
InChI Key: NVANKNRYMMLDDH-UHFFFAOYSA-N
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Description

. It is characterized by a cyclohexane ring substituted with a sulfonamide group and a phenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanesulfonanilide can be synthesized through the reaction of cyclohexanesulfonyl chloride with aniline under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanesulfonanilide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of cyclohexanesulfonic acid.

  • Reduction: Reduction reactions can produce cyclohexanesulfonamide derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted cyclohexanesulfonanilides.

Scientific Research Applications

Cyclohexanesulfonanilide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclohexanesulfonanilide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group in the compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Cyclohexanesulfonanilide is similar to other sulfonamide compounds, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • Sulfanilamide: A well-known antibacterial agent.

  • Sulfapyridine: Another sulfonamide with antimicrobial properties.

  • Sulfa drugs: A class of sulfonamide antibiotics.

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Properties

CAS No.

5464-06-2

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N-phenylcyclohexanesulfonamide

InChI

InChI=1S/C12H17NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1,3-4,7-8,12-13H,2,5-6,9-10H2

InChI Key

NVANKNRYMMLDDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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